(S)-3,4-Diaminobutanoic acid

Peptide Synthesis Chiral Chemistry Process Chemistry

This chiral, non-proteinogenic β-amino acid is essential for solid-phase peptide synthesis, β-turn mimetic construction in polyamides, and as a trifunctional linker in bioconjugation. The (S)-enantiomer ensures correct spatial orientation for biological activity. Its dihydrochloride salt (CAS 141318-80-1) offers superior water solubility (~307 g/L) for direct aqueous applications, distinguishing it from less soluble positional isomers like 2,4-DABA. Ensure stereochemical integrity in your research.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Cat. No. B12943522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,4-Diaminobutanoic acid
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC(C(CN)N)C(=O)O
InChIInChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1
InChIKeyXQKAYTBBWLDCBB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3,4-Diaminobutanoic Acid: A Chiral, Non-Proteinogenic β-Amino Acid Building Block for Pharmaceutical and Biochemical Research


(S)-3,4-Diaminobutanoic acid (also referred to as (S)-3,4-diaminobutyric acid) is a chiral, non-proteinogenic β-amino acid derivative characterized by a butanoic acid backbone with two amino groups located at the 3rd and 4th positions [1]. It exists as a specific enantiomer, with the (R)-enantiomer being its chiral counterpart, and can be obtained as a free base or as a dihydrochloride salt (CAS 141318-80-1) . As a β-amino acid, its structure places the amino group on the β-carbon, distinguishing it from standard α-amino acids and other positional isomers such as 2,4-diaminobutanoic acid (DABA) [2]. The compound is primarily utilized as a chiral building block in peptide synthesis, as a precursor in medicinal chemistry for drug development, and as a tool in neuroscience research due to its structural relationship to neurotransmitters [3]. Its stereochemistry is critical for its biological interactions, making enantiomeric purity a key procurement parameter.

Why (S)-3,4-Diaminobutanoic Acid Cannot Be Substituted by Generic Analogs in Critical Research Applications


Substituting (S)-3,4-diaminobutanoic acid with its (R)-enantiomer, the racemic mixture, or a positional isomer like 2,4-diaminobutanoic acid (DABA) introduces fundamental alterations in molecular geometry, physicochemical properties, and biological recognition that cannot be ignored in research settings. The compound's unique 3,4-substitution pattern and specific (S)-stereochemistry are not cosmetic variations; they dictate its hydrogen-bonding network, its conformational preferences in peptide chains, and its interaction with chiral biological targets such as enzymes and receptors [1]. For instance, while 2,4-diaminobutanoic acid is a known weak inhibitor of GABA transaminase with an IC50 > 500 μM , the distinct placement of amino groups in (S)-3,4-diaminobutanoic acid leads to a different biological profile and its primary use as a β-turn mimetic in DNA-binding polyamides [2]. Using a racemate or an incorrect isomer would effectively introduce an impurity or an entirely different chemical entity, leading to irreproducible results in chiral-sensitive assays or synthetic routes. The following quantitative evidence section details these specific, measurable points of differentiation.

Quantitative Comparative Evidence for (S)-3,4-Diaminobutanoic Acid Procurement and Use


Chiral Integrity vs. Racemate: Enantioselective Synthesis from L-Aspartic Acid

The (S)-enantiomer of 3,4-diaminobutanoic acid is prepared via a patented industrial process that starts from L-aspartic acid, preserving the stereochemical configuration at the chiral center. This contrasts with the use of a racemic mixture, which would introduce a 1:1 ratio of (R)-enantiomer, effectively acting as a 50% impurity in any chiral-sensitive application. The process yields (S)-3,4-diaminobutanoic acid dihydrochloride as a single enantiomer, whereas a generic route to the racemate would not be suitable for applications requiring stereochemical fidelity [1].

Peptide Synthesis Chiral Chemistry Process Chemistry

Structural Isomerism: Differentiating 3,4-DABA from 2,4-DABA (L-DABA)

(S)-3,4-Diaminobutanoic acid is a distinct positional isomer of the more widely studied 2,4-diaminobutanoic acid (L-DABA). L-DABA is characterized as a weak, non-competitive inhibitor of GABA transaminase, with a reported in vitro IC50 greater than 500 μM . In contrast, the 3,4-isomer is not primarily recognized as a GABA transaminase inhibitor; its key application is as a β-amino acid building block that can induce specific turns in peptide structures, such as the β-amino-γ-turn in DNA-binding hairpin polyamides [1]. The difference in amino group placement fundamentally alters the molecule's interaction with biological targets and its role in synthesis.

Neuroscience Enzyme Inhibition GABA Transaminase

Predicted Physicochemical Profile: pKa and Solubility vs. 2,4-DABA

Predicted physicochemical properties highlight fundamental differences between (S)-3,4-diaminobutanoic acid and the more common 2,4-diaminobutanoic acid. For (S)-3,4-DABA, the predicted pKa of the strongest acidic group (carboxylic acid) is 4.06 and the strongest basic group is 9.91 [1]. Its predicted water solubility is very high, at 307 g/L, with a calculated logP of -3.8 [1]. In contrast, 2,4-diaminobutanoic acid is described as a very hydrophobic molecule, practically insoluble in water, and has a reported logP of -4.60 and a TPSA of 89.30 Ų [2]. These divergent properties have direct implications for handling, formulation, and biological distribution.

ADME Formulation Physicochemical Properties

Application Performance: DNA-Binding Polyamide Turn Induction vs. Alternative Diamines

In the context of DNA-binding hairpin polyamides, both (R)- and (S)-3,4-diaminobutyric acid have been incorporated as β-amino-γ-turn units. A comparative study demonstrated that hairpin polyamides containing the (R)-3,4-DABA turn unit are able to inhibit androgen receptor-mediated gene expression in cell culture, with a potency similar to polyamides bearing the standard (R)-2,4-diaminobutyric acid (α-amino-γ-turn) unit, from which the authors inferred they are cell-permeable [1]. While the study does not provide a direct (R)- vs. (S)-3,4-DABA IC50 comparison, it establishes that the 3,4-isomer is a functional and cell-permeable alternative to the more established 2,4-isomer, with the specific stereochemistry likely influencing DNA-binding affinity and selectivity [1].

DNA-binding Hairpin Polyamides β-turn Mimetics

Commercial Purity Specification: Analytical-Grade (S)-3,4-DABA Dihydrochloride

Commercially available (S)-3,4-diaminobutanoic acid is typically supplied as the dihydrochloride salt (CAS 141318-80-1) with a specified purity of 95% or greater . This contrasts with the parent free base (CAS 131530-16-0) or the racemic mixture, which may have different purity standards or be supplied as a custom synthesis. The defined salt form (dihydrochloride) provides a consistent molecular weight (191.06 g/mol) and improved stability and handling characteristics compared to the free base, which is a hygroscopic, highly polar compound . Procuring the dihydrochloride salt ensures a well-characterized starting material with defined purity and physical properties.

Analytical Chemistry Peptide Synthesis Quality Control

High-Value Application Scenarios for (S)-3,4-Diaminobutanoic Acid in R&D and Manufacturing


Synthesis of Stereochemically Pure Peptides and Peptidomimetics

The (S)-enantiomer of 3,4-diaminobutanoic acid serves as a crucial chiral building block for solid-phase peptide synthesis (SPPS). Its high predicted water solubility [1] and availability as a stable dihydrochloride salt facilitate its direct incorporation into peptide chains. The defined stereochemistry ensures the correct spatial orientation of the β-amino group, which is essential for inducing specific secondary structures like β-turns in designed peptidomimetics.

Development of Next-Generation DNA-Binding Hairpin Polyamides

As demonstrated in comparative studies, the 3,4-diaminobutyric acid scaffold functions as an effective β-amino-γ-turn unit in hairpin polyamides, conferring cell permeability and the ability to inhibit gene expression [2]. Researchers aiming to modulate gene transcription can utilize (S)-3,4-DABA to create novel polyamides with potentially altered DNA sequence selectivity compared to those using the standard 2,4-diaminobutyric acid turn unit.

Synthesis of Chiral Pharmaceutical Intermediates and Derivatives

The patented process for producing (S)-3,4-diaminobutanoic acid from L-aspartic acid [3] provides a scalable route to this enantiomerically pure compound. It is a key intermediate in the synthesis of complex molecules such as (S)-aminocarnitine derivatives, which have been investigated for antiketogenic and hypoglycaemic effects [3]. The compound's dual amino functionality allows for selective derivatization, making it a versatile scaffold in medicinal chemistry programs.

Use as a Charged, Hydrophilic Linker in Bioconjugation and Dendrimer Chemistry

The presence of two primary amines and a carboxylic acid on a short, flexible butanoic acid backbone makes (S)-3,4-diaminobutanoic acid an excellent trifunctional linker. Its very high predicted water solubility (~307 g/L) [1] is advantageous for creating hydrophilic bioconjugates, dendrons, and drug delivery vehicles that must remain in aqueous solution. This contrasts sharply with the poor solubility of related diamines like 2,4-DABA [4], offering a clear handling and formulation advantage.

Quote Request

Request a Quote for (S)-3,4-Diaminobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.